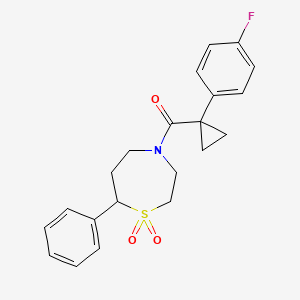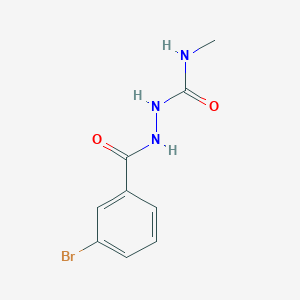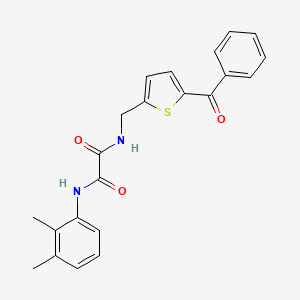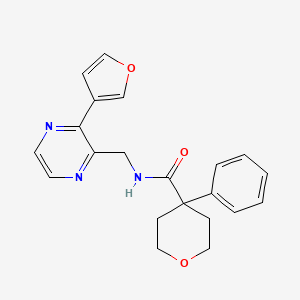
(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one, also known as TBNBNO, is a chemical compound that has gained attention in the scientific community due to its potential use in various applications.
作用機序
The mechanism of action of (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one is not fully understood. However, it is believed that (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one acts as a charge transport material in organic electronic devices. In OLEDs, (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one is used as a hole transport material, while in OFETs, it is used as an electron transport material.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one. However, studies have shown that (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one is not toxic to cells and does not induce cell death. (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one has also been shown to have low cytotoxicity and genotoxicity.
実験室実験の利点と制限
One of the advantages of using (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one in lab experiments is its high thermal stability, which makes it suitable for use in high-temperature applications. (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one also has good solubility in common organic solvents, which makes it easy to handle and process. However, one of the limitations of using (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one is its high cost, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the use of (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one in scientific research. One such direction is the development of new organic electronic devices that incorporate (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one as a charge transport material. Another direction is the study of the optical and electrical properties of (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one, which could lead to the development of new materials for use in optoelectronic applications. Additionally, the use of (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one in biomedical applications, such as drug delivery, is an area of potential future research.
合成法
The synthesis of (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one involves the reaction of 4-tert-butylbenzaldehyde with 2-nitrobenzaldehyde in the presence of a base catalyst. The resulting product is then subjected to a cyclization reaction to form the oxazole ring. The final step involves the addition of a hydrazine derivative to obtain (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one.
科学的研究の応用
(Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one has been extensively studied for its potential use in various scientific research applications. One such application is in the field of organic electronics, where it has been used as a component in the fabrication of organic light-emitting diodes (OLEDs). (Z)-4-(4-(tert-butyl)benzylidene)-2-(2-nitrophenyl)oxazol-5(4H)-one has also been studied for its potential use in the development of organic field-effect transistors (OFETs) and organic solar cells.
特性
IUPAC Name |
(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(2-nitrophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-20(2,3)14-10-8-13(9-11-14)12-16-19(23)26-18(21-16)15-6-4-5-7-17(15)22(24)25/h4-12H,1-3H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHFBFVGVNJCTP-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(4-methoxyphenoxy)pyrimidin-2-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2819492.png)

![N-Methyl-N-[(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2819496.png)

![2-benzoyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2819498.png)
![[1-(2-Nitrophenyl)sulfonylpiperazin-2-yl]methanol](/img/structure/B2819499.png)


![tert-butyl N-[2-({2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)sulfanyl]acetyl}sulfanyl)ethyl]carbamate](/img/structure/B2819507.png)
![Ethyl (1R,3S)-3-[(5-methylpyridin-2-yl)amino]cyclopentane-1-carboxylate](/img/structure/B2819508.png)


![[9-(Benzenesulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-(4-methylphenyl)methanone](/img/structure/B2819512.png)